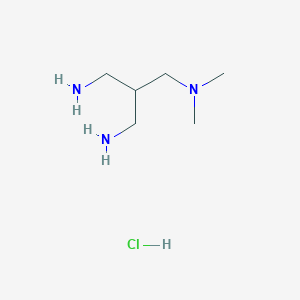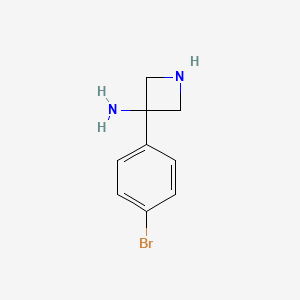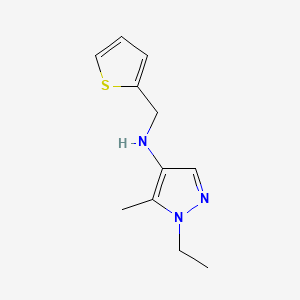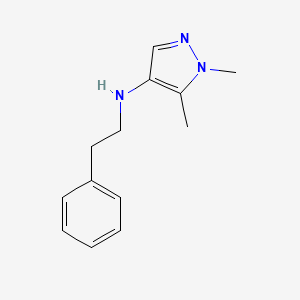
N-Boc-2-fluoro-1-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-fluoro-1-phenylethanamine, also known as tert-butyl N-(2-fluoro-1-phenylethyl)carbamate, is a research chemical with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol. This compound is characterized by the presence of a fluoro group attached to a phenylethanamine backbone, protected by a tert-butoxycarbonyl (Boc) group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-2-fluoro-1-phenylethanamine can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-1-phenylethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-fluoro-1-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane or another organic solvent.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted phenylethanamines can be formed.
Deprotection Reactions: The primary product is 2-fluoro-1-phenylethanamine, with the Boc group removed.
Aplicaciones Científicas De Investigación
N-Boc-2-fluoro-1-phenylethanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Boc-2-fluoro-1-phenylethanamine involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors or enzymes, potentially altering their activity. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-chloro-1-phenylethanamine: Similar structure but with a chloro group instead of a fluoro group.
N-Boc-2-bromo-1-phenylethanamine: Similar structure but with a bromo group instead of a fluoro group.
N-Boc-2-iodo-1-phenylethanamine: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
N-Boc-2-fluoro-1-phenylethanamine is unique due to the presence of the fluoro group, which can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its halogenated analogs.
Propiedades
Número CAS |
2006278-27-7 |
|---|---|
Fórmula molecular |
C13H18FNO2 |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-fluoro-1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |
Clave InChI |
URSFJYUZIMUYRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)



![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)
![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)


![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)

